molecular formula C18H18O4 B1252482 2-(2-Hydroxy-4-methoxyphenyl)-5-(3-hydroxypropyl)benzofuran

2-(2-Hydroxy-4-methoxyphenyl)-5-(3-hydroxypropyl)benzofuran

Cat. No. B1252482
M. Wt: 298.3 g/mol
InChI Key: DZMMGSFVLBBPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-hydroxy-4-methoxyphenyl)-5-(3-hydroxypropyl)benzofuran is a member of the class of benzofurans that is 1-benzofuran substituted by a 2-hydroxy-4-methoxyphenyl group at position 2 and a 3-hydroxypropyl group at position 5. It is a lignan derivative isolated from the roots of Krameria lappacea. It has a role as an anti-inflammatory agent, a cyclooxygenase 1 inhibitor, a cyclooxygenase 2 inhibitor, a plant metabolite and a NF-kappaB inhibitor. It is a member of benzofurans, a monomethoxybenzene, a member of phenols and a primary alcohol.

Scientific Research Applications

Benzofuran Compounds and Cancer Research

Benzofuran compounds, such as 2-(2-Hydroxy-4-methoxyphenyl)-5-(3-hydroxypropyl)benzofuran, have shown potential in cancer research. For instance, new benzofurans isolated from Styrax perkinsiae exhibited cytotoxic activity against breast cancer cell lines MCF-7 and MDA-MB-231 (Li et al., 2005).

Interaction with Adenosine A1 Receptor

Research has shown that certain benzofuran derivatives, isolated from Salvia miltiorrhiza Bunge, exhibit high potency in bovine adenosine A1 radioligand binding, highlighting their potential as ligands for the adenosine A1 receptor (Yang et al., 1991).

Antimicrobial and Antioxidant Activities

Functionalized benzofuran scaffolds have demonstrated significant antimicrobial and antioxidant activities, suggesting their potential in developing new antimicrobial and antioxidant agents (Rangaswamy et al., 2017).

Estrogen Receptor Affinity

Studies on arylobenzofurans from Onobrychis ebenoides revealed their binding affinity for the estrogen receptor, indicating a potential role in hormone-related studies (Halabalaki et al., 2000).

Synthesis and Biological Evaluation

Research has also focused on the synthesis of benzofuran derivatives for various biological evaluations, including their potential role as β-amyloid aggregation inhibitors, which could be relevant in Alzheimer's disease research (Choi et al., 2003).

Antioxidant Properties in Yeast

The synthesis of yeast antioxidants, including 2-arylbenzofurans, demonstrates the potential of benzofurans in antioxidant applications, particularly in microbial systems (McKittrick & Stevenson, 1984).

properties

Product Name

2-(2-Hydroxy-4-methoxyphenyl)-5-(3-hydroxypropyl)benzofuran

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

2-[5-(3-hydroxypropyl)-1-benzofuran-2-yl]-5-methoxyphenol

InChI

InChI=1S/C18H18O4/c1-21-14-5-6-15(16(20)11-14)18-10-13-9-12(3-2-8-19)4-7-17(13)22-18/h4-7,9-11,19-20H,2-3,8H2,1H3

InChI Key

DZMMGSFVLBBPIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC3=C(O2)C=CC(=C3)CCCO)O

synonyms

2-(2-hydroxy-4-methoxyphenyl)-5-(3-hydroxypropyl)benzofuran

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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